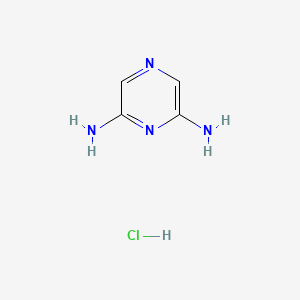

Pyrazine-2,6-diamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazine-2,6-diamine hydrochloride is a chemical compound with the CAS number 1370411-48-5 . It is used in the field of specialty chemicals, nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .

Synthesis Analysis

The synthesis of pyrazine derivatives, such as this compound, involves several methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A biomimetically inspired synthesis of 2,5-disubstituted pyrazine alkaloids was accomplished through the homodimerization of α-amino aldehydes and subsequent air oxidation .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C4H7ClN4 .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 146.58 . The compound is stored in an inert atmosphere at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Pyrazine derivatives have been widely studied for their pharmacological effects. They exhibit a range of bioactivities, including antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, and anticancer properties for various types. This diversity in pharmacological activities suggests that specific derivatives like Pyrazine-2,6-diamine hydrochloride could be tailored for targeted therapeutic applications, potentially leading to the development of new drugs for treating various diseases (Ferreira & Kaiser, 2012).

Material Science and Energetics

In the field of material science and energetics, pyrazine derivatives have been explored for their use in high-energy density materials (HEDMs). These compounds are investigated for their potential in improving the performance of energetic materials used in propellants and explosives. Pyrazine derivatives can enhance burning rates and reduce sensitivity, making them valuable for applications requiring high-performance materials with improved safety profiles (Yongjin & Ba Shuhong, 2019).

Food Industry Applications

In the food industry, control strategies for the generation of pyrazines from the Maillard reaction have been studied. Pyrazines contribute to the baking, roasted, and nutty flavors in food products. Understanding how to control their formation can help in enhancing the flavor profile of food products while minimizing the formation of undesirable by-products (Yu et al., 2021).

Synthesis and Chemical Properties

The synthesis and properties of pyrazine derivatives, including this compound, have been a focus of research, highlighting their role as pharmacophores in medicinal chemistry. These compounds serve as templates for developing biologically active compounds due to their wide range of biological activities, such as anticancer, analgesic, and anti-inflammatory properties (Dar & Shamsuzzaman, 2015).

Safety and Hazards

Pyrazine-2,6-diamine hydrochloride is classified under GHS07. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing vapors or mists, not ingesting the substance, and seeking immediate medical assistance if swallowed .

Wirkmechanismus

Target of Action

Pyrazine-2,6-diamine hydrochloride is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrrolopyrazine derivatives interact with their targets to exert their biological activities

Biochemical Pathways

Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it can be inferred that multiple biochemical pathways could be affected .

Result of Action

Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

pyrazine-2,6-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4.ClH/c5-3-1-7-2-4(6)8-3;/h1-2H,(H4,5,6,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMNCVMWOKVYDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90719235 |

Source

|

| Record name | Pyrazine-2,6-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1370411-48-5 |

Source

|

| Record name | 2,6-Pyrazinediamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1370411-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazine-2,6-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,7aS)-5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B597436.png)